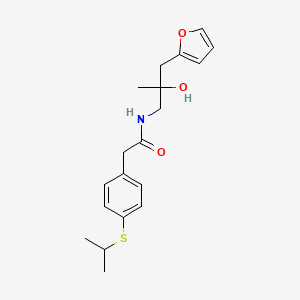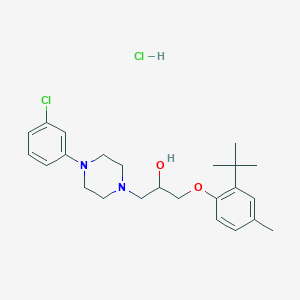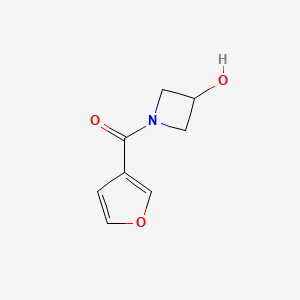
Furan-3-yl-(3-hydroxyazetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-3-yl-(3-hydroxyazetidin-1-yl)methanone, also known as FHAM, is a chemical compound that has garnered significant attention in the field of medicinal chemistry. It is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the de novo synthesis of pyrimidines. FHAM has been found to have promising applications in the treatment of various diseases, including cancer, autoimmune disorders, and viral infections.
Wirkmechanismus
Furan-3-yl-(3-hydroxyazetidin-1-yl)methanone exerts its pharmacological effects by inhibiting the enzyme DHODH. DHODH is a key enzyme in the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis. Inhibition of DHODH leads to a decrease in pyrimidine synthesis, which ultimately leads to cell death. This compound has been found to be a potent and selective inhibitor of DHODH, making it an attractive target for drug development.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells by inhibiting DHODH. Additionally, this compound has been found to have immunomodulatory effects, which may be beneficial in the treatment of autoimmune disorders. This compound has also been shown to have antiviral activity, which may be useful in the treatment of viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Furan-3-yl-(3-hydroxyazetidin-1-yl)methanone in lab experiments include its potent inhibitory activity against DHODH, its selectivity for DHODH over other enzymes, and its promising therapeutic applications. However, there are also limitations to using this compound in lab experiments. The synthesis of this compound is a complex and challenging process, which may limit its availability. Additionally, this compound may have off-target effects, which could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on Furan-3-yl-(3-hydroxyazetidin-1-yl)methanone. One area of research is the development of this compound derivatives with improved pharmacological properties. Another area of research is the investigation of this compound's mechanism of action and its effects on cellular signaling pathways. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials. Overall, this compound has significant potential as a therapeutic agent, and further research is needed to fully explore its applications.
Synthesemethoden
The synthesis of Furan-3-yl-(3-hydroxyazetidin-1-yl)methanone is a complex process that involves several steps. The first step is the preparation of the furan-3-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with the amine to form the desired product, this compound. The synthesis of this compound requires specialized equipment and expertise, making it a challenging compound to produce.
Wissenschaftliche Forschungsanwendungen
Furan-3-yl-(3-hydroxyazetidin-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of DHODH, which is essential for the proliferation of cancer cells. This compound has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, and breast cancer. Additionally, this compound has been found to have promising applications in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. It has also been shown to have antiviral activity against several viruses, including HIV, hepatitis C, and Zika virus.
Eigenschaften
IUPAC Name |
furan-3-yl-(3-hydroxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-7-3-9(4-7)8(11)6-1-2-12-5-6/h1-2,5,7,10H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGXMAGFNBCFGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2915096.png)
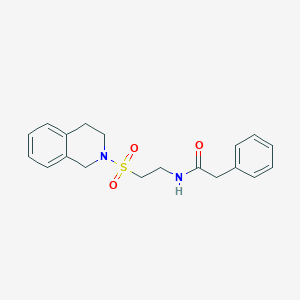
![N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2915098.png)
![6,7-Dihydro-5H-cyclopenta[c]pyridazine-3-carboxylic acid](/img/structure/B2915100.png)
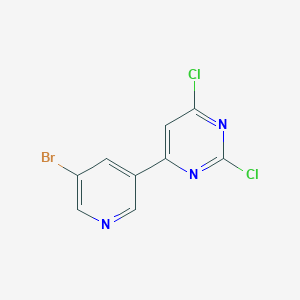
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2915103.png)
![5-(2-methoxyethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2915104.png)
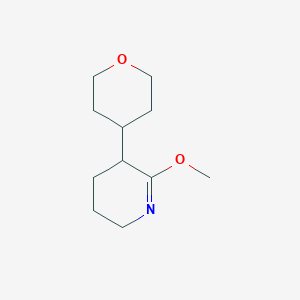

![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[5-(4-nitrophenyl)furan-2-yl]ethanone](/img/structure/B2915109.png)
